molecular formula C13H11BrClNO2S B4283078 N-[(2-BROMOPHENYL)METHYL]-4-CHLOROBENZENE-1-SULFONAMIDE

N-[(2-BROMOPHENYL)METHYL]-4-CHLOROBENZENE-1-SULFONAMIDE

Cat. No.: B4283078
M. Wt: 360.65 g/mol
InChI Key: JOEQHCRELZZOQO-UHFFFAOYSA-N
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Description

N-[(2-BROMOPHENYL)METHYL]-4-CHLOROBENZENE-1-SULFONAMIDE: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-BROMOPHENYL)METHYL]-4-CHLOROBENZENE-1-SULFONAMIDE typically involves the reaction of 2-bromobenzylamine with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-[(2-BROMOPHENYL)METHYL]-4-CHLOROBENZENE-1-SULFONAMIDE can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, potassium permanganate; usually performed in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in anhydrous solvents such as tetrahydrofuran or ether.

Major Products Formed:

    Substitution: Formation of azides, nitriles, or secondary amines.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-[(2-BROMOPHENYL)METHYL]-4-CHLOROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is investigated for its potential use as an intermediate in the synthesis of drugs with antimicrobial or anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(2-BROMOPHENYL)METHYL]-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    N-(2-chlorobenzyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromobenzyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of chlorine.

    N-(2-bromobenzyl)-4-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of chlorine.

Uniqueness: N-[(2-BROMOPHENYL)METHYL]-4-CHLOROBENZENE-1-SULFONAMIDE is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c14-13-4-2-1-3-10(13)9-16-19(17,18)12-7-5-11(15)6-8-12/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEQHCRELZZOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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